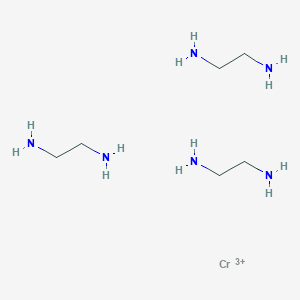
Chromium triethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium triethylenediamine (Cr(en)3) is a coordination complex of chromium (III) with the ligand triethylenediamine (en). It has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science.
Aplicaciones Científicas De Investigación
Chromium triethylenediamine has been extensively studied for its potential applications in various fields. In catalysis, it has been used as a catalyst for the oxidation of alcohols and aldehydes. In medicine, it has been investigated for its potential use as an anticancer agent. In materials science, it has been studied for its potential use in the fabrication of thin films and coatings.
Mecanismo De Acción
The exact mechanism of action of Chromium triethylenediamine is not fully understood. However, it is believed to act as a redox catalyst, facilitating the transfer of electrons between reactants. In medicine, it is believed to induce cell death by disrupting cellular processes and causing DNA damage.
Efectos Bioquímicos Y Fisiológicos
Chromium triethylenediamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chromium triethylenediamine has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive compared to other catalysts. However, it has some limitations, including its low solubility in organic solvents and its potential toxicity.
Direcciones Futuras
There are a number of future directions for research on Chromium triethylenediamine. One area of interest is the development of new synthetic methods for the preparation of Chromium triethylenediamine and related complexes. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for further studies on the toxicity and safety of Chromium triethylenediamine, particularly in the context of its potential use in medicine.
Métodos De Síntesis
The synthesis of Chromium triethylenediamine involves the reaction between chromium (Chromium triethylenediamine) chloride hexahydrate and triethylenediamine in an aqueous solution. The reaction is carried out at room temperature and under stirring. The product is obtained by filtration and drying under vacuum.
Propiedades
Número CAS |
15276-13-8 |
|---|---|
Nombre del producto |
Chromium triethylenediamine |
Fórmula molecular |
C6H24CrN6+3 |
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
chromium(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clave InChI |
AYDADBTUMBSASW-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
Otros números CAS |
15276-13-8 |
Sinónimos |
(Cr(en)3)Cl3 chromium triethylenediamine tris(ethylenediamine)chromium(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



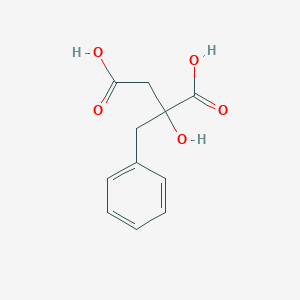
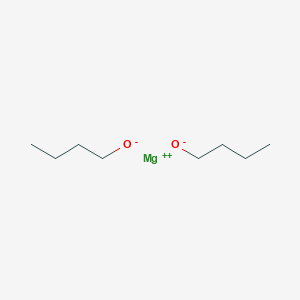
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
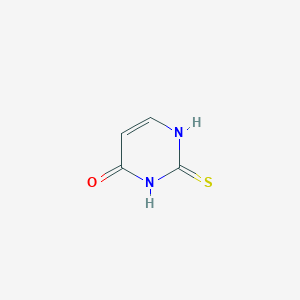
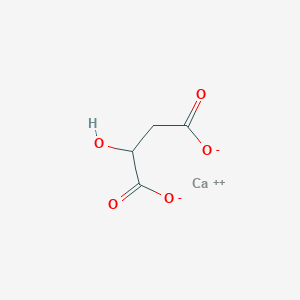
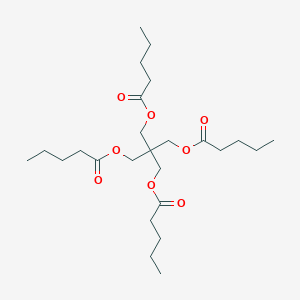
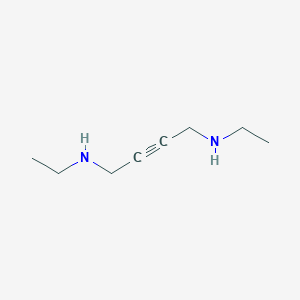
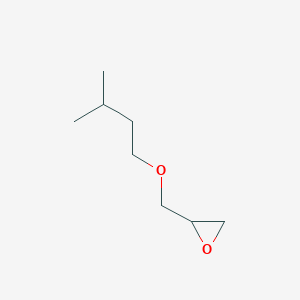
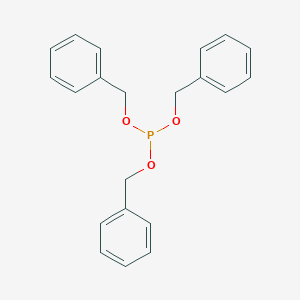
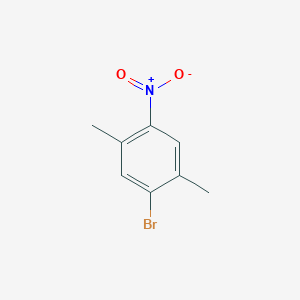
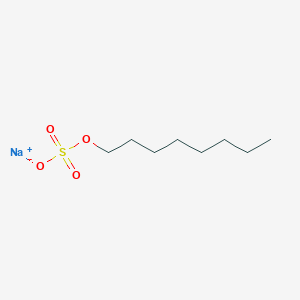
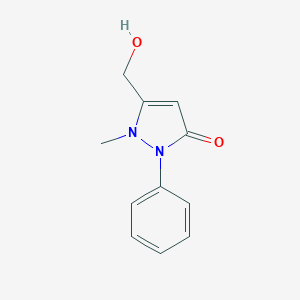
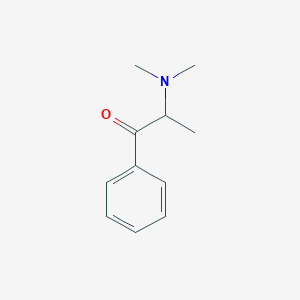
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)